molecular formula C17H15Cl2FN2O2 B2673212 2,4-dichloro-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide CAS No. 477862-45-6

2,4-dichloro-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide

Cat. No.: B2673212
CAS No.: 477862-45-6
M. Wt: 369.22
InChI Key: HLBOVPOURKLMED-SRZZPIQSSA-N
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Description

2,4-Dichloro-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide is a chemical compound with the molecular formula C17H15Cl2FN2O2 and a molecular weight of 369.22 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide typically involves the following steps:

  • Starting Materials: : The synthesis begins with 2,4-dichlorobenzenecarbohydrazide and 4-(3-fluoropropoxy)benzaldehyde as the primary starting materials.

  • Condensation Reaction: : The carbohydrazide group of 2,4-dichlorobenzenecarbohydrazide reacts with the aldehyde group of 4-(3-fluoropropoxy)benzaldehyde under acidic conditions to form the Schiff base.

  • Purification: : The resulting product is purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: : Substitution reactions at the chloro or fluoropropoxy positions can yield different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation Products: : Various oxo derivatives can be formed, depending on the specific conditions.

  • Reduction Products: : Reduced derivatives with different functional groups.

  • Substitution Products: : Substituted derivatives with different substituents at the chloro or fluoropropoxy positions.

Scientific Research Applications

  • Chemistry: : Used as an intermediate in organic synthesis and as a reagent in chemical research.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and antifungal properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,4-dichloro-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

2,4-Dichloro-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide can be compared with other similar compounds, such as:

  • 2,4-Dichlorobenzenecarbohydrazide: : Lacks the fluoropropoxy group.

  • 4-(3-Fluoropropoxy)benzaldehyde: : Lacks the carbohydrazide group.

  • Other Schiff Bases: : Similar structures but with different substituents.

Properties

IUPAC Name

2,4-dichloro-N-[(E)-[4-(3-fluoropropoxy)phenyl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2FN2O2/c18-13-4-7-15(16(19)10-13)17(23)22-21-11-12-2-5-14(6-3-12)24-9-1-8-20/h2-7,10-11H,1,8-9H2,(H,22,23)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBOVPOURKLMED-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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